![molecular formula C9H9ClF3N B1388090 [4-Chloro-3-(trifluoromethyl)phenyl]ethylamine CAS No. 42265-87-2](/img/structure/B1388090.png)

[4-Chloro-3-(trifluoromethyl)phenyl]ethylamine

Vue d'ensemble

Description

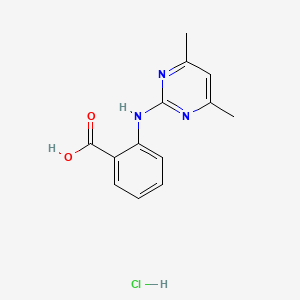

“[4-Chloro-3-(trifluoromethyl)phenyl]ethylamine” is a chemical compound that is part of the organofluorine compounds. It contains a benzene ring substituted with one or more trifluoromethyl groups . It is used in laboratory chemicals .

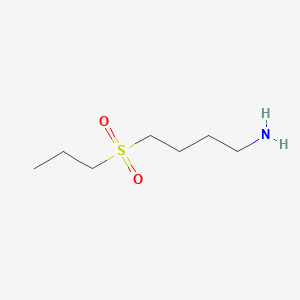

Synthesis Analysis

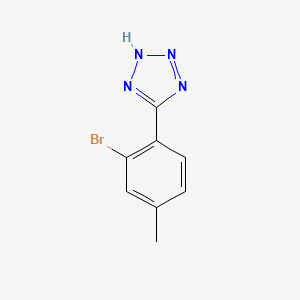

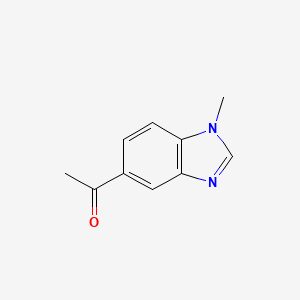

The synthesis of “[4-Chloro-3-(trifluoromethyl)phenyl]ethylamine” involves several steps. It can be synthesized from the corresponding aniline . The compound has been used to synthesize aminotetrazole derivatives .Molecular Structure Analysis

The molecular structure of “[4-Chloro-3-(trifluoromethyl)phenyl]ethylamine” is represented by the linear formula: ClC6H3(CF3)NCO . The molecular weight of the compound is 221.56 .Chemical Reactions Analysis

“[4-Chloro-3-(trifluoromethyl)phenyl]ethylamine” participates in an efficient methodology for the synthesis of 5-methyl-3-aryl-2-thiooxazolidin-4-ones . It may also be used in the synthesis of N - (5′-deoxy-3′- O - tert -butyldimethylsilyl-β-D-thymidin-5′-yl)- N′ - (4-chloro-3-trifluoromethylphenyl)-thiourea .Physical And Chemical Properties Analysis

“[4-Chloro-3-(trifluoromethyl)phenyl]ethylamine” has a boiling point of 86-90 °C/14 mmHg and a melting point of 40-42 °C . Its density is 1.47 g/mL at 25 °C . The compound is a white to yellow powder or low melting solid .Applications De Recherche Scientifique

Pharmaceutical Drug Development

The trifluoromethyl group in compounds like 4-chloro-N-ethyl-3-(trifluoromethyl)aniline is a common pharmacophore in many FDA-approved drugs . This group can enhance the biological activity and metabolic stability of pharmaceuticals. For instance, it’s used in the development of drugs for treating various diseases, including cancer, as it can improve the drug’s ability to target specific cells or proteins.

Agrochemicals

In the agrochemical industry, derivatives of trifluoromethyl anilines are used to protect crops from pests . The unique physicochemical properties of the fluorine atom combined with the pyridine moiety contribute to the effectiveness of these compounds in pest control.

Synthesis of Analgesics

The compound has been utilized in the synthesis of analgesic agents. Researchers have explored its potential in creating new pain-relief medications, which could offer alternative treatment options for patients .

Organic Synthesis Building Block

As a synthetic building block, 4-chloro-N-ethyl-3-(trifluoromethyl)aniline is used in the synthesis of various organic compounds. Its reactivity and stability make it a valuable intermediate in organic chemistry laboratories .

Safety and Hazards

“[4-Chloro-3-(trifluoromethyl)phenyl]ethylamine” is considered hazardous. It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and is fatal if inhaled . It is recommended to use only outdoors or in a well-ventilated area and wear respiratory protection, protective gloves, protective clothing, eye protection, and face protection .

Mécanisme D'action

Target of Action

It’s suggested that it may act on cell surface tyrosine kinase receptors and subsequent intracellular kinases involved in tumor cell proliferation and angiogenesis .

Mode of Action

Its interaction with its targets could lead to changes in cellular signaling pathways, potentially influencing cell proliferation and angiogenesis .

Biochemical Pathways

Given its potential interaction with tyrosine kinase receptors, it may influence pathways related to cell growth and angiogenesis .

Result of Action

It’s suggested that it may have an impact on tumor cell proliferation and angiogenesis .

Propriétés

IUPAC Name |

4-chloro-N-ethyl-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClF3N/c1-2-14-6-3-4-8(10)7(5-6)9(11,12)13/h3-5,14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INNSDYDXEKBZEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=C(C=C1)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

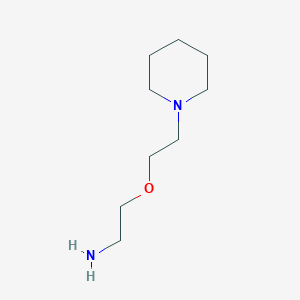

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[Cyclopropyl(methyl)amino]methyl}aniline](/img/structure/B1388019.png)